1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline
Description
Synthesis Analysis
The synthesis of peptides containing proline and its derivatives, including compounds similar to 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline, often involves steps that ensure the incorporation of specific functional groups and structural motifs. For instance, the N-acylation of glycine and L-proline with 4-nitrophenyl 4-nitrobenzoate in aqueous-organic solutions showcases the kinetics and conditions conducive to forming such compounds, highlighting the solvation features of reagents in mixed solvents (Kuritsyn, Lebedukho, & Sadovnikov, 2003). Additionally, proline-based N-heterocyclic carbene ligands have been synthesized, demonstrating the versatility of proline in constructing complex molecules (Zhao & Gilbertson, 2014).
Molecular Structure Analysis
The molecular structure of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline and related compounds reveals the importance of conformation and electronic effects in determining their properties. For example, (4R)-4-hydroxy-1-nitroso-l-proline synthesis and structural analysis through X-ray and ab initio calculations have provided insights into the effects of nitrosation on proline's conformation (Fonari et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving proline and its derivatives highlight the reactivity and functional group transformations pertinent to synthesizing complex peptides. L-proline catalyzed efficient one-pot three-component aza-Diels–Alder reactions, for instance, showcase the utility of proline as an organocatalyst in constructing heterocyclic compounds (Rajanarendar et al., 2012). Additionally, proline editing has been used for the synthesis of peptides with diverse functionalities, illustrating proline's role in peptide modification and structural diversity (Pandey et al., 2013).
Physical Properties Analysis
Investigations into the physical properties of proline and its derivatives, such as solubility, crystallizability, and specific rotation, provide foundational knowledge for understanding their behavior in various conditions. The synthesis and analysis of peptides containing proline, like glycyl-L-prolyl-L-leucyl-glycyl-L-proline, elucidate aspects like hydrophilicity and crystallizability, crucial for applications in biochemical assays (Sakakibara & Nagai, 1960).
Chemical Properties Analysis
The chemical properties of proline-derived compounds, including their reactivity, stability, and interaction with other molecules, are central to their application in synthetic chemistry and biochemistry. The synthesis of proline-based N-heterocyclic carbene ligands and their incorporation into tripeptides exemplify the chemical versatility and potential for creating complex molecular architectures (Zhao & Gilbertson, 2014).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Peptides : This compound has been utilized in the synthesis of various peptides. For example, in the synthesis of a specific octapeptide, it was used to distinguish between the octapeptide and bradykinin due to their different biological properties and behavior towards chymotrypsin (Boissonnas, Guttmann, & Jaquenoud, 1960).
Enzyme Inhibition Studies : It has been applied in the study of enzyme inhibition, specifically angiotensin-converting enzyme (ACE). Derivatives of this compound were synthesized and tested for their inhibition capabilities against ACE, providing insights into the molecular interactions in ACE inhibition (Alexandrou & Liakopoulou-Kyriakides, 1990).
Peptide Bond Cleavage Analysis : This compound was used in analyzing the enzymatic cleavage of peptide bonds. It served as a substrate in assays for enzymes like angiotensin-I-converting enzyme, aiding in understanding the kinetics and mechanisms of these enzymes (Carmel & Yaron, 1978).
Chemical Kinetics and Reactions
Study of N-Acylation Kinetics : The kinetics of N-acylation of amino acids like glycine and L-proline with derivatives of this compound were investigated, providing insights into the solvation characteristics and reaction mechanisms in various solvent systems (Kuritsyn, Lebedukho, & Sadovnikov, 2003).
Amide Synthesis and Structural Analysis : This compound has been involved in the synthesis of amino-acid amides, contributing to the development of peptide-like compounds and aiding in the exploration of their structural characteristics (Knobler, Bittner, Virov, & Frankel, 1969).
Biochemical and Biomedical Applications
Fluorogenic Substrate in Enzyme Assays : This compound has been synthesized and applied as a fluorogenic substrate in enzyme assays, especially for aminopeptidase P. It offers a sensitive and specific method for quantifying enzyme activity and helps in characterizing potential enzyme inhibitors (Stöckel-Maschek, Stiebitz, Koelsch, & Neubert, 2003).
Catalytic Reactions and Synthesis of Heterocycles : It has been used in the catalytic synthesis of heterocycles, demonstrating the versatility of this compound in facilitating various chemical transformations (Diao, Wang, Jiang, & Ma, 2009).
Investigation of Oxidation Kinetics : The compound has been involved in studies examining the oxidation kinetics of elastin sequences, shedding light on the correlation between oxidation rates and the hydrophobicity of amino acids (Gowda, Kumara, Gowda, Rangappa, & Gowda, 2007).
Peptide Characterization and Enzyme Studies : The compound has been used in the characterization of peptides and in the study of enzymatic activities in different biological systems, contributing to a better understanding of protein digestion and metabolism (Andria, Cucchiara, Vizia, Ritis, Mazzacca, & Auricchio, 1980).
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZHTWBKBLMIQM-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986863 | |
Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |
CAS RN |
67482-93-3 | |
Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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